Cas no 52107-91-2 (3-iodo-2-methylbenzoyl chloride)

52107-91-2 structure
Productnaam:3-iodo-2-methylbenzoyl chloride
3-iodo-2-methylbenzoyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoyl chloride, 3-iodo-2-methyl-
- 3-iodo-2-methylbenzoyl chloride
- DB-105601
- 52107-91-2
- 3-iodo-2-methylbenzoic acid chloride
- SCHEMBL15351682
- PWTUNOWHNRYMOB-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C8H6ClIO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3
- InChI-sleutel: PWTUNOWHNRYMOB-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 279.91519Da
- Monoisotopische massa: 279.91519Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 160
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1Ų
- XLogP3: 3.4
3-iodo-2-methylbenzoyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40248287-1.0g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 1.0g |
$574.0 | 2023-01-07 | |
Enamine | BBV-40248287-2.5g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 2.5g |
$1189.0 | 2023-10-28 | |
Enamine | BBV-40248287-10.0g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 10.0g |
$1895.0 | 2023-01-07 | |
Enamine | BBV-40248287-1g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 1g |
$574.0 | 2023-10-28 | |
Alichem | A013033361-500mg |
3-Iodo-2-methylbenzoyl chloride |
52107-91-2 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Enamine | BBV-40248287-5.0g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 5.0g |
$1507.0 | 2023-01-07 | |
Enamine | BBV-40248287-5g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 5g |
$1507.0 | 2023-10-28 | |
Enamine | BBV-40248287-10g |
3-iodo-2-methylbenzoyl chloride |
52107-91-2 | 95% | 10g |
$1895.0 | 2023-10-28 | |
Alichem | A013033361-1g |
3-Iodo-2-methylbenzoyl chloride |
52107-91-2 | 97% | 1g |
$1475.10 | 2023-09-01 | |
Alichem | A013033361-250mg |
3-Iodo-2-methylbenzoyl chloride |
52107-91-2 | 97% | 250mg |
$475.20 | 2023-09-01 |
3-iodo-2-methylbenzoyl chloride Gerelateerde literatuur
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
52107-91-2 (3-iodo-2-methylbenzoyl chloride) Gerelateerde producten
- 2179723-75-0(1-{2-azaspiro5.6dodecan-2-yl}prop-2-en-1-one)
- 2013822-46-1(tert-butyl N-{2-2-(cyclobutylmethoxy)ethoxy-3-iodo-2-methylpropyl}carbamate)
- 2249636-05-1(4-(2-{8-Methyl-1,8-diazaspiro[4.5]decan-1-yl}-2-oxoethyl)benzene-1-sulfonyl fluoride)
- 175205-39-7(5-Fluoro-2-methylphenyl isothiocyanate)
- 2228221-60-9(tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-2-hydroxyphenyl)carbamate)
- 1326981-56-9(Pyrrolidine-1-(isopropylsulfonamide))
- 34545-19-2(3-Amino-5-bromo-4-methylbenzoic acid)
- 58457-57-1(3-(2,4-Dichlorobenzoyl)propionic Acid)
- 1807073-08-0(5-Cyano-4-(difluoromethyl)-2-iodopyridine-3-sulfonyl chloride)
- 1361501-15-6(3-(Chloromethyl)-6-(difluoromethyl)-2-methylpyridine-5-carboxylic acid)
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
